molecular formula C20H22N6 B2596268 N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine CAS No. 900258-38-0

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine

Cat. No.: B2596268
CAS No.: 900258-38-0
M. Wt: 346.438
InChI Key: CTNROCVUOFWWQU-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a benzene ring

Mechanism of Action

Target of Action

Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine is primarily targeted towards CDK2 (Cyclin-Dependent Kinase 2), a protein that plays a significant role in cell cycle regulation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

By inhibiting CDK2, Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine affects the cell cycle pathway. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Result of Action

The result of Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against certain cell lines . The compound also induces apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,4-benzenediamine with a suitable precursor that introduces the tetraazatricyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the tetraazatricyclo structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-12-10-13(2)21-19-18(12)20-22-14(3)11-17(26(20)24-19)23-15-6-8-16(9-7-15)25(4)5/h6-11,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNROCVUOFWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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